
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one is a complex organic compound that belongs to the class of bicyclic ketones This compound is characterized by its unique structure, which includes a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may involve hydrogenation and oxidation to introduce the ketone functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and specialized catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted bicyclic compounds.
Applications De Recherche Scientifique
Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tetrahydro-1H-3a,7a-ethanoinden-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indanone: A simpler bicyclic ketone with similar structural features.
Tetralone: Another bicyclic ketone with a different ring fusion pattern.
Hydrindone: A related compound with a similar bicyclic structure but different functional groups.
Propriétés
Numéro CAS |
38229-67-3 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
tricyclo[4.3.2.01,6]undecan-2-one |
InChI |
InChI=1S/C11H16O/c12-9-3-1-4-10-5-2-6-11(9,10)8-7-10/h1-8H2 |
Clé InChI |
WSIQUQJHXIKUKH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C23CCCC2(C1)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


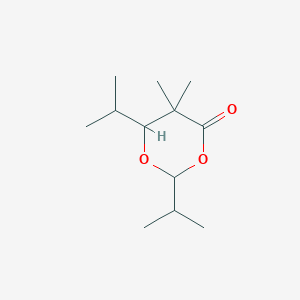

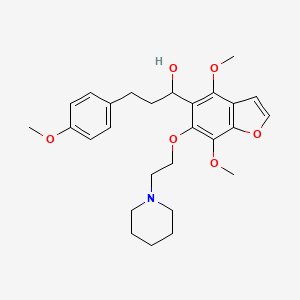
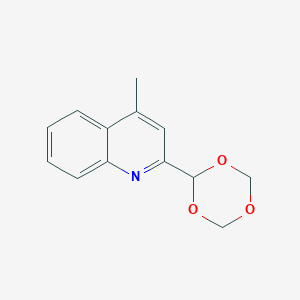
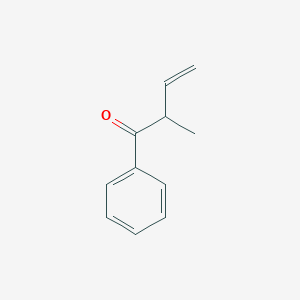
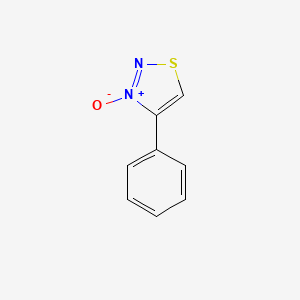
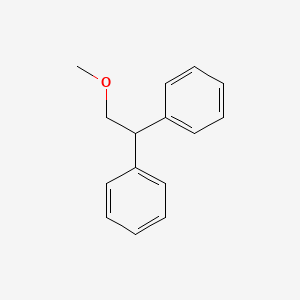
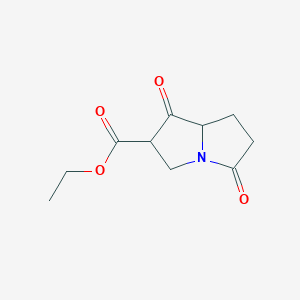
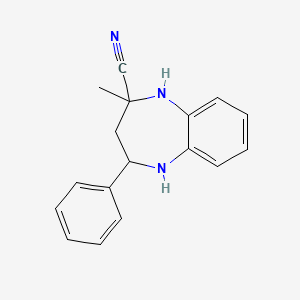
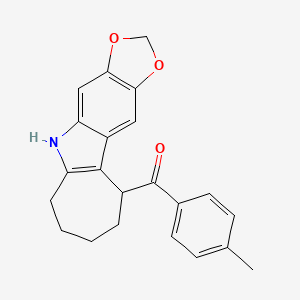
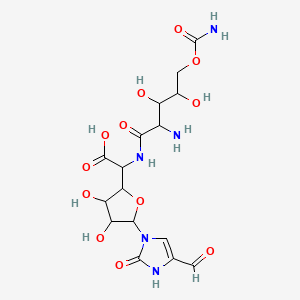
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)
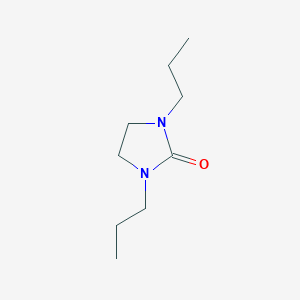
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
